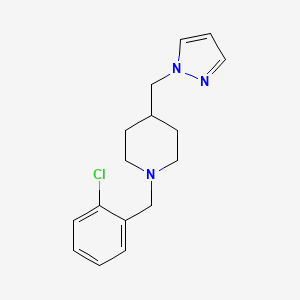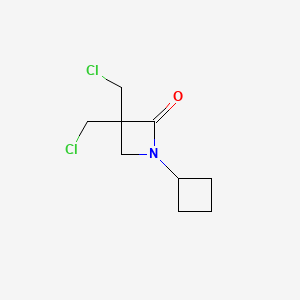
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is a chemical compound with the empirical formula C5H8Cl2O . It is a liquid at 20°C and should be stored under inert gas due to its air sensitivity .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane catalyzed by scandium triflates . Another method involves the substitution of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with potassium carboxylate and sodium azide in DMSO .Molecular Structure Analysis
The molecular structure of 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one consists of a five-membered ring with two chloromethyl groups attached to the same carbon .Chemical Reactions Analysis
This compound has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane . The molar fraction of γ-butyrolactone repeating units in the random copolymer keeps 50%, which is independent of the monomer conversions or polymerization time when the feed ratio of [γ-butyrolactone]/[3,3-bis(chloromethyl)oxacyclobutane] is higher than 2 .Physical And Chemical Properties Analysis
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is a liquid at 20°C . It has a molecular weight of 155.02 .Scientific Research Applications
- Application : A novel zwitterionic ring-opening polymerization (ROP) system has been designed for controlled cationic copolymerization with γ-butyrolactone (BL). Scandium triflates (Sc(OTf)₃) serve as catalysts, resulting in random copolymers with 50% BL repeating units. These copolymers exhibit biodegradability and biocompatibility, making them promising materials .
- Application : Researchers have explored post-polymerization quaternization of N-methylimidazole, leading to amphiphilic copolymers. These copolymers can self-assemble into nano-aggregates in aqueous solutions .
- Application : 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) can be polymerized using ionic/ionic coordination mechanisms. Suitable catalysts include strong protic acids (e.g., H₂SO₄) or Lewis acids. These energetic polyoxetanes serve as high-performance binders for energetic materials .
- Application : Cyclic copolymers synthesized from CO and BL have higher glass transition temperatures than linear copolymers of comparable molecular weights. The absence of terminal groups contributes to this difference .
- Application : CO-based copolymers could find applications in drug delivery, tissue engineering, or implantable devices due to their favorable properties .
Polymer Chemistry and Copolymerization
Functionalization and Reactive Sites
Energetic Materials and Binders
Materials Science and Glass Transition Temperatures
Biomedical Applications
Materials for Nanostructures
Safety and Hazards
properties
IUPAC Name |
3,3-bis(chloromethyl)-1-cyclobutylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2NO/c10-4-9(5-11)6-12(8(9)13)7-2-1-3-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABCTITGRYDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)
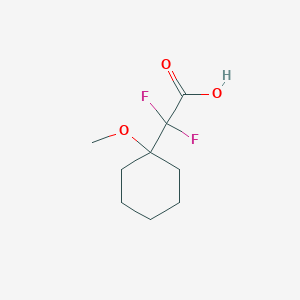
![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)


![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
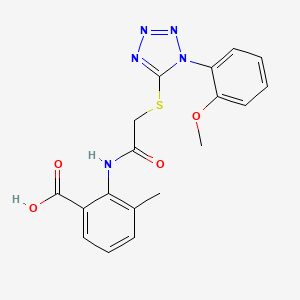
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
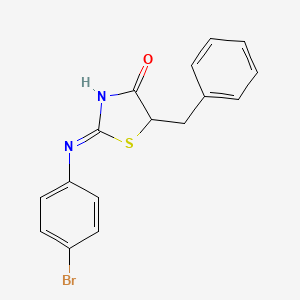
![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)
